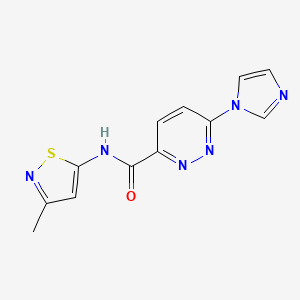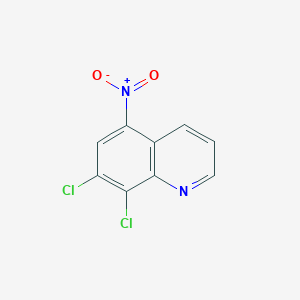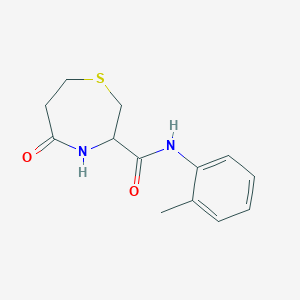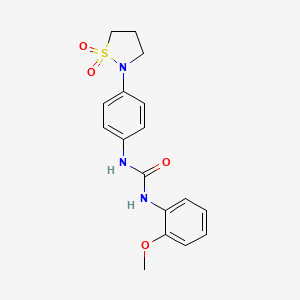![molecular formula C23H20FN5O3 B2813193 N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide CAS No. 1251568-30-5](/img/structure/B2813193.png)
N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as GSK461364A and is a potent inhibitor of Polo-like kinase 1 (PLK1), which is a key regulator of cell division.
Aplicaciones Científicas De Investigación
Fluorophores and DNA Study
Research has identified quinoline derivatives, similar to the specified compound, as efficient fluorophores. They are utilized in biochemistry and medicine to study various biological systems, particularly focusing on DNA fluorophores. These derivatives are explored for their sensitivity and selectivity, making them promising tools in biochemical and medical research (Aleksanyan & Hambardzumyan, 2013).
Antioxidants and Radioprotectors
Quinoline derivatives have also been recognized for their potential as antioxidants and radioprotectors. This application is particularly relevant in the context of protecting biological systems from oxidative stress and radiation-induced damage, highlighting the compound's significance in research aimed at developing protective therapies (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Properties
Some derivatives related to N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide have been synthesized and evaluated for their antibacterial properties. These studies have shown that certain quinolone derivatives exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents (Chen et al., 2001).
Anti-inflammatory Activity
Further research into fluorine-substituted derivatives of similar compounds has indicated potential anti-inflammatory activity. Studies have shown that these derivatives can inhibit LPS-induced NO secretion, suggesting their utility in treating inflammatory conditions. This opens up avenues for the development of new anti-inflammatory drugs (Sun et al., 2019).
Dual Kinase Inhibition
A novel series of quinoline derivatives, including those similar to the specified compound, have been identified as dual inhibitors of c-Met and VEGFR2 tyrosine kinases. These findings point towards their potential application in cancer therapy, particularly in targeting tumor growth and angiogenesis (Mannion et al., 2009).
Propiedades
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c1-31-17-9-10-20(32-2)16(12-17)14-26-23(30)21-22(15-6-5-11-25-13-15)29(28-27-21)19-8-4-3-7-18(19)24/h3-13H,14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJOTOCOOMMHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2813117.png)





![N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2813126.png)


![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/no-structure.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2813133.png)